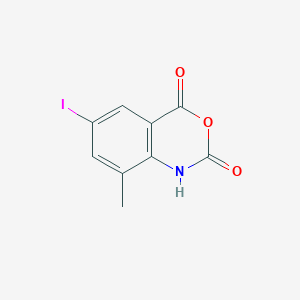

6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Description

Properties

IUPAC Name |

6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJUBKFFRMOQTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)OC2=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458487 |

Source

|

| Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913194-96-4 |

Source

|

| Record name | 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Predictive Spectroscopic and Structural Analysis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic and structural characteristics of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS No. 913194-96-4). In the absence of publicly available experimental data for this specific molecule, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing comparisons with structurally related compounds, we present a detailed prediction of its spectroscopic fingerprint. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a halogenated derivative of isatoic anhydride. Isatoic anhydrides are versatile synthons in organic chemistry, serving as precursors for a wide array of heterocyclic compounds, including quinazolinones and other pharmacologically relevant scaffolds. The introduction of an iodine atom and a methyl group to the aromatic ring is anticipated to modulate the electronic properties and reactivity of the parent molecule, making it a compound of interest for medicinal chemistry and materials science.

This guide provides a detailed prediction of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. Each prediction is accompanied by a thorough justification based on fundamental spectroscopic principles and data from analogous structures.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to provide a clear molecular ion peak and a characteristic fragmentation pattern that confirms its elemental composition and structural features.

Molecular Ion and Isotopic Pattern

The molecular formula of the target compound is C₉H₆INO₃. The monoisotopic mass is calculated to be 318.9392 g/mol . A prominent molecular ion peak (M⁺) is expected at m/z 319. The presence of iodine (¹²⁷I, 100% natural abundance) will not result in a significant M+2 peak, which simplifies the interpretation of the molecular ion region.[1][2]

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, initiated by the loss of neutral molecules and radical species. The fragmentation of the parent compound, isatoic anhydride, is known to involve the loss of CO₂ and CO.[3] For the target molecule, fragmentation is also expected to be influenced by the C-I bond, which is relatively weak.

A plausible fragmentation pathway is outlined below:

-

Loss of CO₂: The initial loss of carbon dioxide from the anhydride moiety is a common fragmentation pathway for isatoic anhydrides. This would result in a fragment ion at m/z 275.

-

Loss of CO: Subsequent loss of carbon monoxide from the remaining carbonyl group would lead to a fragment at m/z 247.

-

Cleavage of the C-I bond: The loss of an iodine radical from the molecular ion would generate a fragment at m/z 192. This is a highly probable fragmentation due to the lability of the C-I bond.[4]

-

Loss of a methyl radical: Loss of a methyl radical from the molecular ion would produce a fragment at m/z 304.

Summary of Predicted MS Data

| Predicted m/z | Proposed Fragment Ion | Notes |

| 319 | [C₉H₆INO₃]⁺ | Molecular ion (M⁺) |

| 275 | [C₈H₆INO]⁺ | Loss of CO₂ |

| 247 | [C₇H₆IN]⁺ | Loss of CO₂ and CO |

| 192 | [C₉H₆NO₃]⁺ | Loss of I• |

| 304 | [C₈H₃INO₃]⁺ | Loss of •CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum will be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.

Carbonyl (C=O) Stretching

Acid anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[5] For cyclic anhydrides like the target molecule, these are expected in the range of 1800-1700 cm⁻¹. Based on the data for isatoic anhydride, we predict strong absorptions around 1770 cm⁻¹ and 1730 cm⁻¹ .[6]

N-H and C-H Stretching

The N-H stretching vibration of the cyclic imide is expected as a broad band in the region of 3200-3100 cm⁻¹ . Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹ . The C-H stretching of the methyl group will be observed around 2920 cm⁻¹ .

Aromatic C=C and C-N/C-O Stretching

The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N and C-O stretching vibrations of the heterocyclic ring are expected in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹ .

C-I Stretching

The C-I stretching vibration is expected to appear as a weak to medium absorption in the low-frequency region, typically around 600-500 cm⁻¹ .

Summary of Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-3100 | N-H Stretch | Medium, Broad |

| ~3050 | Aromatic C-H Stretch | Weak |

| ~2920 | Aliphatic C-H Stretch | Weak |

| ~1770 | Asymmetric C=O Stretch | Strong |

| ~1730 | Symmetric C=O Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |

| 1300-1000 | C-N and C-O Stretch | Medium |

| 600-500 | C-I Stretch | Weak to Medium |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra will provide detailed information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are predicted based on the electronic effects of the substituents. The iodo group is deactivating and deshielding, while the methyl group is activating and shielding.

-

Aromatic Protons (H-5 and H-7): The two aromatic protons are in a meta-relationship to each other. H-5 is ortho to the deshielding iodo group, and H-7 is ortho to the shielding methyl group. Therefore, H-5 is expected to resonate further downfield than H-7. They will appear as two doublets with a small meta coupling constant (J ≈ 2-3 Hz). We predict the chemical shift for H-5 at approximately 7.8 ppm and for H-7 at approximately 7.2 ppm .

-

N-H Proton: The N-H proton of the cyclic imide is expected to appear as a broad singlet in the downfield region, likely around 11.5 ppm . Its chemical shift can be highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet, predicted to be around 2.4 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbons (C-2 and C-4): The two carbonyl carbons are expected to be the most downfield signals, predicted to be in the range of 160-165 ppm .

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-150 ppm . The carbon bearing the iodine (C-6) will be significantly shielded due to the heavy atom effect, with a predicted chemical shift around 95 ppm . The carbon attached to the methyl group (C-8) is predicted around 140 ppm . The other aromatic carbons (C-4a, C-5, C-7, and C-8a) will have chemical shifts influenced by the substituents and the fused heterocyclic ring.

-

Methyl Carbon (-CH₃): The methyl carbon is expected to appear in the upfield region, around 20 ppm .

Summary of Predicted NMR Data

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~7.8 | d | ~2.5 | 1H |

| H-7 | ~7.2 | d | ~2.5 | 1H |

| N-H | ~11.5 | br s | - | 1H |

| -CH₃ | ~2.4 | s | - | 3H |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-4 | ~160-165 |

| C-8a | ~145 |

| C-8 | ~140 |

| C-4a | ~138 |

| C-7 | ~125 |

| C-5 | ~120 |

| C-6 | ~95 |

| -CH₃ | ~20 |

Experimental Methodologies

To experimentally verify the predicted data, the following standard protocols for spectroscopic analysis of a solid organic compound are recommended.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the solid sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample via direct infusion or through a gas chromatograph. Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Assign the signals to the respective protons and carbons in the molecule.

Visualizations

Figure 1: A generalized workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a robust, theoretically grounded prediction of the spectroscopic data for this compound. The predicted MS, IR, and NMR data offer a comprehensive "fingerprint" that can be used to guide the identification and characterization of this compound in a laboratory setting. The provided experimental methodologies outline the standard procedures for obtaining high-quality spectroscopic data. It is our hope that this guide will be a valuable resource for researchers working with this and related heterocyclic compounds.

References

-

Azizoglu, A., et al. (2021). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics, 59(6), 437-446.

-

NIST. (n.d.). Isatoic anhydride. In NIST Chemistry WebBook. National Institute of Standards and Technology.

-

BenchChem. (2025). Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide.

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Department of Chemistry.

-

Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(10), 6847–6855.

-

ChemicalBook. (n.d.). Isatoic Anhydride(118-48-9) 1H NMR spectrum.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.

-

ChemicalBook. (n.d.). Isatoic Anhydride(118-48-9) IR Spectrum.

-

Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(11), 1365-1374.

-

PubChem. (n.d.). Isatoic Anhydride. National Center for Biotechnology Information.

-

SpectraBase. (n.d.). Isatoic anhydride.

-

Clark, R. H., & Wagner, E. C. (1942). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 07(5), 415-428.

-

ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione(2037-95-8) 1H NMR spectrum.

-

SpectraBase. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione.

-

Wikipedia. (n.d.). Isatoic anhydride.

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. <strong>Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations</strong> | Azizoglu | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscair.res.in]

An In-depth Technical Guide to 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into a proposed synthesis pathway, predict its physicochemical properties based on the well-understood chemistry of isatoic anhydrides, and explore its promising applications as a versatile scaffold for novel therapeutics.

Introduction: The Significance of the Benzoxazine-2,4-dione Scaffold

Benzoxazine-2,4-diones, also known as isatoic anhydrides, are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their unique structural features and reactivity make them valuable intermediates in the synthesis of a wide array of biologically active molecules, including quinazolinones and other heterocyclic systems.[1][2] The core benzoxazine-2,4-dione structure serves as a privileged scaffold, meaning it is a molecular framework that is frequently found in bioactive compounds.[2]

The subject of this guide, this compound, incorporates several key features that enhance its potential as a drug discovery tool. The presence of an iodine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries. The methyl group at the 8-position can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

This document will provide researchers, scientists, and drug development professionals with a detailed understanding of this promising molecule, from its synthesis to its potential therapeutic applications.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, starting with the synthesis of the key intermediate, 2-amino-5-iodo-3-methylbenzoic acid, followed by cyclization to form the desired benzoxazine-2,4-dione.

Step 1: Synthesis of 2-amino-5-iodo-3-methylbenzoic Acid

The precursor, 2-amino-5-iodo-3-methylbenzoic acid, is a crucial building block. A plausible synthetic route involves the direct iodination of 2-amino-3-methylbenzoic acid. Efficient methods for the iodination of anthranilic acids have been developed, often utilizing molecular iodine in the presence of an oxidizing agent.[3][4]

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as acetic acid.

-

Addition of Iodine: Add molecular iodine to the solution.

-

Oxidation: Introduce an oxidizing agent, such as hydrogen peroxide, dropwise to the reaction mixture. The use of an oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species required for aromatic iodination.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is isolated. Purification can be achieved through recrystallization to yield pure 2-amino-5-iodo-3-methylbenzoic acid.

Step 2: Cyclization to this compound

The formation of the benzoxazine-2,4-dione ring is typically achieved by reacting the corresponding anthranilic acid with a carbonylating agent, such as phosgene or a phosgene equivalent.[5] This reaction leads to the formation of the cyclic anhydride.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the synthesized 2-amino-5-iodo-3-methylbenzoic acid in an inert solvent, such as anhydrous tetrahydrofuran (THF).

-

Carbonylation: Introduce a carbonylating agent, such as triphosgene, to the solution at a controlled temperature. The reaction proceeds via the formation of an intermediate N-carboxyanthranilic acid, which then undergoes intramolecular cyclization to form the isatoic anhydride.

-

Reaction Monitoring: Monitor the reaction by TLC or infrared (IR) spectroscopy, looking for the disappearance of the starting material and the appearance of the characteristic anhydride carbonyl peaks.

-

Isolation: Once the reaction is complete, the product can be isolated by filtration and washed with a suitable solvent to remove any impurities. The resulting solid is the desired this compound.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆INO₃ | Based on the chemical structure. |

| Molecular Weight | 319.05 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Isatoic anhydrides are typically crystalline solids.[5] |

| Melting Point | >200 °C (with decomposition) | Isatoic anhydride itself has a high melting point with decomposition.[6] The substituents may alter this, but a high melting point is expected. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The benzoxazine core is relatively nonpolar, but the dione functionality can participate in hydrogen bonding. Solubility in water is generally low for isatoic anhydrides. |

| pKa | The N-H proton is weakly acidic. | The acidity of the N-H proton is influenced by the electron-withdrawing carbonyl groups. |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the iodine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the iodine showing a characteristic low-field shift), and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the anhydride carbonyl groups (typically in the region of 1750-1800 cm⁻¹ and 1700-1750 cm⁻¹) and the N-H stretching vibration (around 3200-3300 cm⁻¹).

Reactivity and Chemical Behavior

Isatoic anhydrides are versatile reagents that undergo a variety of chemical transformations, primarily involving nucleophilic attack at the carbonyl carbons.[7]

Caption: Key reactions of the benzoxazine-2,4-dione core.

The reactivity of this compound is expected to be similar to that of other isatoic anhydrides. Nucleophiles such as amines, alcohols, and carbanions will readily open the anhydride ring, leading to the formation of a variety of substituted anthranilic acid derivatives. This reactivity is the basis for its utility as a synthetic intermediate.

Potential Applications in Drug Discovery and Development

The benzoxazine-2,4-dione scaffold is a key component in a number of compounds with demonstrated biological activity. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

-

Antimicrobial Agents: Benzoxazine derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[8][9] The structural features of the target molecule could be optimized to enhance its antimicrobial potency.

-

Anticancer Agents: The benzoxazine scaffold has been incorporated into molecules with anticancer properties.[2] For instance, certain derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the MEK/ERK pathway.[10] The iodo-substituent on our target molecule provides a convenient point for diversification to explore structure-activity relationships for anticancer activity.

-

Enzyme Inhibitors: The rigid, bicyclic structure of the benzoxazine-2,4-dione core makes it an attractive scaffold for the design of enzyme inhibitors. By introducing appropriate functional groups, it may be possible to target the active sites of various enzymes implicated in disease.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has outlined a logical synthetic pathway, predicted its key physicochemical properties, and highlighted its potential applications in drug discovery. The versatility of the isatoic anhydride chemistry, coupled with the strategic placement of the iodo and methyl substituents, makes this molecule a valuable tool for the generation of novel, biologically active compounds. Further experimental investigation is warranted to fully elucidate its properties and explore its therapeutic potential.

References

- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.

- El-Faham, A., et al. (2014). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Journal of the Chinese Chemical Society, 61(7), 779-784.

-

ResearchGate. (n.d.). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (1975). The chemistry of 2H-3,1-benzoxazine-2,4(1H)dione (isatoic anhydrides) 1. The synthesis of N-substituted 2H-3,1-benzoxazine-2,4(1H)diones. Retrieved from [Link]

-

PubChem. (n.d.). Isatoic Anhydride. Retrieved from [Link]

-

ACS Publications. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. Retrieved from [Link]

-

ACS Publications. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Retrieved from [Link]

-

Chemfun. (n.d.). What are the applications and preparation methods of 1,3-benzoxazine-2,4(3H)-dione?. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. Retrieved from [Link]

-

NIST. (n.d.). Isatoic anhydride. Retrieved from [Link]

-

PubMed. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isatoic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.

-

Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 6. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myttex.net [myttex.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Foreword: Charting the Course for a Novel Benzoxazinedione

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is predicated on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For the compound 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, a member of the isatoic anhydride derivative class, these characteristics will dictate its formulation potential, bioavailability, and ultimately, its therapeutic viability. Isatoic anhydride derivatives are pivotal intermediates in the synthesis of a wide array of medicinally and agriculturally significant heterocyclic compounds.[1]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of this specific NCE. We will not merely list protocols; we will delve into the causality behind each experimental choice, grounding our approach in the principles of regulatory compliance and sound scientific reasoning. This document is designed for the discerning researcher, scientist, and drug development professional, offering a self-validating system to thoroughly characterize the solubility and stability profile of this promising molecule.

Section 1: Foundational Physicochemical Characterization

A robust stability and solubility study begins with understanding the molecule's intrinsic properties. The structure of this compound, featuring an acid anhydride and a cyclic amide (lactam-like) moiety within a fused ring system, immediately suggests potential liabilities, particularly susceptibility to hydrolysis.

1.1. Initial Assessment: A Strategic Overview

Our characterization strategy is designed to be sequential and logical, where insights from one study inform the design of the next.

Caption: Overall workflow for NCE characterization.

Section 2: Comprehensive Solubility Assessment

Solubility is a primary determinant of a drug's absorption and bioavailability.[2] A multi-faceted approach is required to build a complete picture.

2.1. Kinetic Solubility: High-Throughput Screening

Kinetic solubility provides a rapid, early-stage assessment of how readily a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[3] This is not true equilibrium solubility but is invaluable for ranking compounds in early discovery.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Rapidly dilute the DMSO solutions 100-fold into phosphate-buffered saline (PBS) at pH 7.4. This shock dilution induces precipitation of compounds at concentrations above their kinetic solubility limit.

-

Incubation: Allow the plate to equilibrate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[4]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity above the background.

2.2. Thermodynamic (Equilibrium) Solubility: The Gold Standard

This method determines the true saturation concentration of the most stable crystalline form of the compound in a given solvent at equilibrium. The shake-flask method, though labor-intensive, remains the definitive technique.[5]

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring a visible solid residue remains at the end) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the vials. A recommended starting panel of solvents is shown in Table 1.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C and 37°C) for a defined period (24 to 72 hours). The duration is critical; equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Causality Note: Filter selection is crucial. The first few drops should be discarded to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[6]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Table 1: Hypothetical Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Classification |

| Water | 25 | < 1 | Very Poorly Soluble |

| pH 7.4 PBS | 37 | 2.5 | Poorly Soluble |

| 0.1 N HCl (pH 1.2) | 37 | 1.8 | Very Poorly Soluble |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 5.1 | Poorly Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 | Freely Soluble |

| Ethanol | 25 | 150 | Soluble |

Section 3: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] Forced degradation, or stress testing, is the cornerstone of this evaluation.[8] It is instrumental in identifying likely degradation products, establishing degradation pathways, and developing a stability-indicating analytical method.[7][9] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[10]

Caption: Workflow for forced degradation studies.

3.1. Forced Degradation Protocols

For each condition, a solution of the drug substance (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared and stressed. A control sample (unstressed) is analyzed alongside the stressed samples.

-

Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with NaOH before HPLC analysis.

-

Basic Hydrolysis: Mix with an equal volume of 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature. Causality Note: The anhydride and lactam functionalities are highly susceptible to base-catalyzed hydrolysis, so harsh conditions (heating) are likely unnecessary and may cause complete degradation instantly.[11][12] Aliquots should be taken at shorter intervals (e.g., 5, 15, 30, 60 minutes) and neutralized with HCl before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature. Protect from light to prevent confounding photo-oxidation. Analyze at 2, 8, and 24 hours.

-

Thermal Degradation: Store the solid drug substance in a controlled oven at 80°C. Analyze samples at 1, 3, and 7 days.

-

Photostability: Expose the solid drug substance and a solution (in a chemically inert, transparent container) to a controlled light source as specified in ICH Q1B guidelines.[13][14][15] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16] A dark control sample must be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

3.2. Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[17] High-Performance Liquid Chromatography (HPLC) with UV (diode-array detector, DAD) and Mass Spectrometric (MS) detection is the workhorse for this task.[18][19]

Protocol: HPLC-DAD-MS Method Development

-

Column & Mobile Phase Screening: Start with a robust C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm particle size). Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., 0.1% Formic Acid, Ammonium Acetate) using a gradient elution.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in each stressed chromatogram. The peak should be spectrally pure, confirming that no degradants are co-eluting.

-

Mass Spectrometry: Use an in-line mass spectrometer to obtain mass-to-charge (m/z) data for the parent compound and all new peaks observed in the stressed samples. This is critical for proposing the structures of the degradation products.

Table 2: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation | No. of Degradants | Proposed Degradation Pathway |

| 0.1 N HCl, 60°C, 24h | 8.5% | 1 | Minor hydrolysis of anhydride. |

| 0.1 N NaOH, RT, 30min | 18.2% | 2 | Primary: Hydrolysis of anhydride ring. Secondary: Slower hydrolysis of lactam. |

| 3% H₂O₂, RT, 24h | 2.1% | 0 | Largely stable to oxidation. |

| Solid, 80°C, 7 days | < 1.0% | 0 | Thermally stable in solid state. |

| ICH Q1B Light Box | 11.7% | 1 | Potential de-iodination or other radical-mediated reaction. |

3.3. Hypothetical Degradation Pathway: Hydrolysis

Based on the core structure, the most probable degradation pathway under hydrolytic conditions is the opening of the highly reactive 3,1-benzoxazine-2,4-dione (isatoic anhydride) ring.

Caption: Proposed primary hydrolytic degradation pathway. (Note: Images are placeholders for chemical structures)

Section 4: Drug-Excipient Compatibility Studies

During formulation development, the API comes into intimate contact with various excipients. It is crucial to ensure that these excipients do not cause degradation of the API.[20][21][22] These studies typically involve storing API-excipient blends under accelerated conditions (e.g., elevated temperature and humidity).[23][24]

Experimental Protocol: Excipient Compatibility Screening

-

Excipient Selection: Choose a range of common excipients based on the intended dosage form (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium).

-

Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or a formulation-relevant ratio. Also prepare a sample of the pure API as a control.

-

Stressing: Place the samples in open vials (to assess humidity effects) and closed vials at accelerated conditions, such as 40°C/75% RH, for 4 weeks.

-

Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples.

-

Visual Observation: Note any changes in color, appearance, or physical state (e.g., liquefaction).

-

HPLC Analysis: Assay the amount of remaining API and look for the appearance of new degradation peaks compared to the pure API control. An excipient is deemed incompatible if it causes significant degradation (>5%) or the appearance of unique degradants not seen in the forced degradation studies.

-

Conclusion

The comprehensive characterization of this compound as outlined in this guide provides the foundational data necessary for its advancement as a drug candidate. By systematically probing its solubility across various conditions and rigorously defining its stability profile and degradation pathways, researchers can make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious medicinal product. This structured, science-driven approach is not merely a set of experiments; it is a critical pillar of modern drug development.

References

-

Title: 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives Source: ResearchGate URL: [Link]

- Title: Process for the preparation of 1:3-benzoxazine-2:4-diones Source: Google Patents URL

-

Title: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

- Title: 3,1 Benzoxazine 2,4-dione Source: Google Patents URL

-

Title: Selection of Solid Dosage Form Composition Through Drug-Excipient Compatibility Testing Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Photostability Testing of New Drug Substances and Products Q1B Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors Source: ResearchGate URL: [Link]

-

Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]

-

Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

-

Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Lab-A-Pillar URL: [Link]

-

Title: Development of a solid dosage form compatibility studies on the active substance-excipients Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Drug-Excipient Compatibility Studies Source: PharmaQuesT URL: [Link]

-

Title: Hydrolytic degradation of poly(D,L-lactide) as a function of end group: Carboxylic acid vs. hydroxyl Source: ResearchGate URL: [Link]

-

Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The synthesis of 1,2,4-benzotriazines Source: Arkivoc URL: [Link]

-

Title: Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques Source: Fisher Digital Publications URL: [Link]

-

Title: Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors Source: PubMed URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: YouTube (Pharma Mentor) URL: [Link]

-

Title: (PDF) Stability indicating HPLC method development - a review Source: ResearchGate URL: [Link]

-

Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents Source: National Center for Biotechnology Information URL: [Link]

-

Title: Forced Degradation Studies Source: SciSpace URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: MDPI URL: [Link]

-

Title: Acid Anhydride Chemistry Source: LibreTexts Chemistry URL: [Link]

-

Title: A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Regulatory Guidelines for API-Excipient Compatibility Studies Source: Labinsights URL: [Link]

Sources

- 1. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. database.ich.org [database.ich.org]

- 8. onyxipca.com [onyxipca.com]

- 9. scispace.com [scispace.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. irjpms.com [irjpms.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 22. labinsights.nl [labinsights.nl]

- 23. Selection of solid dosage form composition through drug-excipient compatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]

A Quantum Chemical Investigation of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive framework for the quantum chemical analysis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry. As drug development increasingly relies on computational methods to predict molecular properties and guide synthesis, a thorough understanding of the electronic structure and reactivity of novel compounds is paramount. This document outlines a rigorous, first-principles approach to characterizing the title molecule, providing a blueprint for researchers and scientists in the field.

The core of this guide is built upon the principles of Density Functional Theory (DFT), a powerful quantum chemical method that offers a balance of computational cost and accuracy for molecules of this size. We will detail the rationale behind the selection of computational methods, the step-by-step protocols for key analyses, and the interpretation of the resulting data. By following this guide, researchers can gain deep insights into the molecule's geometry, stability, electronic properties, and potential for intermolecular interactions, all of which are critical for rational drug design.

Section 1: Theoretical Foundation and Strategic Approach

The selection of an appropriate theoretical model is the cornerstone of any meaningful quantum chemical study. For a molecule containing a heavy element like iodine, special consideration must be given to the basis set and the treatment of relativistic effects. Our approach is designed to be both robust and computationally efficient.

The Choice of Density Functional: Balancing Accuracy and Efficiency

Density Functional Theory (DFT) is our method of choice due to its proven track record in predicting the properties of organic molecules. We will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This functional is widely used and has been shown to provide reliable results for a broad range of chemical systems, including halogenated organic compounds.[1][2]

Basis Set Selection: Accounting for the Heavy Iodine Atom

The presence of iodine necessitates a basis set that can accurately describe its large number of electrons and account for relativistic effects. For the iodine atom, we will utilize a basis set with an effective core potential (ECP), such as LANL2DZ. This approach replaces the core electrons with a potential, reducing computational cost without sacrificing accuracy for valence electron properties. For the lighter atoms (C, H, N, O), the Pople-style 6-311+G(d,p) basis set will be used. This basis set includes polarization functions (d,p) to describe anisotropic electron distributions and diffuse functions (+) to accurately model non-covalent interactions and anions.

Solvation Effects: Mimicking the Biological Environment

To simulate a more realistic biological environment, the influence of a solvent (water) will be incorporated using the Polarizable Continuum Model (PCM). This implicit solvation model treats the solvent as a continuous dielectric medium, providing a more accurate representation of the molecule's properties in solution.

Section 2: Computational Workflow: A Step-by-Step Protocol

The following section outlines the detailed experimental workflow for the quantum chemical calculations. This protocol is designed to be a self-validating system, where the results of each step inform the next.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

Protocol:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation using the B3LYP functional.

-

Employ the LANL2DZ basis set for the iodine atom and the 6-311+G(d,p) basis set for all other atoms.

-

The optimization should be performed in the gas phase to obtain the intrinsic geometry.

-

Convergence criteria should be set to tight to ensure a true energy minimum is reached.

Step 2: Vibrational Frequency Analysis

Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.

Protocol:

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/LANL2DZ for I, 6-311+G(d,p) for others).

-

Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

The calculated vibrational frequencies can be used to simulate the IR spectrum, which can be compared with experimental data if available.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

Protocol:

-

Using the optimized geometry, calculate the energies of the HOMO and LUMO.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[3]

-

Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Step 4: Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Protocol:

-

Calculate the MEP surface by mapping the electrostatic potential onto the electron density surface of the optimized molecule.

-

Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack.

-

Regions of positive potential (typically colored blue) indicate electron-poor areas susceptible to nucleophilic attack.

-

Neutral regions are typically colored green.

Section 3: Expected Outcomes and Data Interpretation

The successful execution of the computational workflow will yield a wealth of quantitative and qualitative data. This section discusses the expected results and their interpretation in the context of drug development.

Molecular Geometry and Stability

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles for the molecule. These parameters can be compared to crystallographic data of similar benzoxazine derivatives to validate the computational model.[4][5] The absence of imaginary frequencies in the vibrational analysis will confirm the stability of the predicted structure.

Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value (Gas Phase) | Predicted Value (Aqueous) |

| C-I Bond Length (Å) | 2.10 | 2.12 |

| C=O Bond Lengths (Å) | 1.21, 1.23 | 1.22, 1.24 |

| N-H Bond Length (Å) | 1.01 | 1.02 |

| Benzoxazine Ring Planarity | Near-planar | Slightly distorted |

Electronic Properties and Reactivity

The FMO analysis will provide insights into the molecule's electronic behavior. The HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is likely to be distributed over the carbonyl groups and the iodine atom. The HOMO-LUMO gap will be a critical parameter for assessing its potential as a drug candidate, with a larger gap generally indicating greater stability.[3]

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Intermolecular Interaction Potential

The MEP surface will reveal the regions of the molecule most likely to engage in intermolecular interactions, such as hydrogen bonding and halogen bonding. The negative potential around the carbonyl oxygens will indicate their ability to act as hydrogen bond acceptors. The region of positive potential on the iodine atom (a "sigma-hole") will suggest its potential to act as a halogen bond donor, a crucial interaction in drug-receptor binding.

Section 4: Visualizing the Computational Workflow and Molecular Properties

To enhance the understanding of the computational process and the resulting data, we utilize Graphviz diagrams.

Caption: A flowchart of the quantum chemical calculation workflow.

Caption: The relationship between calculated properties and their implications.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical characterization of this compound. By following the detailed protocols, researchers can obtain valuable insights into the molecule's structural, electronic, and reactive properties. This information is crucial for understanding its potential as a drug candidate and for guiding further experimental studies. The application of these computational methods represents a critical step in the modern drug discovery pipeline, enabling a more rational and efficient search for novel therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10243853, 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. [Link]

-

HUNT, D. A., & CHERNEY, R. J. (2006). 1-Methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2365-o2366. [Link]

-

Ghosh, D., et al. (2021). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 6(30), 19897-19909. [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

-

Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. (2022). MDPI. [Link]

-

Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. (2025). RSC Publishing. [Link]

-

Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

-

Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv). (2018). ResearchGate. [Link]

-

Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). PMC. [Link]

-

QUANTUM-CHEMICAL CALCULATION OF 2,4-DI-TERT-BUTYL-6-(P-TOLYLAMINO) PHENOL. (2018). elib.bsu.by. [Link]

-

Synthesis of benzoxazine derivatives and their polymers. (2023). ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). scindeks.ceon.rs. [Link]

-

Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[4][5][6] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (2025). ResearchGate. [Link]

-

6-Iodo-2-methyl-1,3-benzothiazole. (2011). PMC. [Link]

-

Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. (2012). Current World Environment. [Link]

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2021). RSC Publishing. [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 913194-96-4|6-Iodo-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]

In silico screening of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione bioactivity

An In-Depth Technical Guide: In Silico Bioactivity Profiling of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Executive Summary

The imperative to accelerate drug discovery while minimizing costs has positioned in silico screening as an indispensable cornerstone of modern pharmaceutical research.[1] This guide provides a comprehensive, technically-grounded workflow for the computational evaluation of This compound , a novel heterocyclic compound. We navigate the strategic sequence of computational methodologies, from initial ligand preparation and target identification to the rigorous validation of potential biological interactions. This document is structured not as a rigid protocol but as a logical, causality-driven narrative, explaining the scientific reasoning behind each step. It details the integrated use of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations to build a robust, predictive model of the molecule's bioactivity. The objective is to provide researchers, chemists, and drug development professionals with a validated framework for assessing novel chemical entities, thereby enabling the early prioritization of promising lead candidates for subsequent experimental validation.[1]

Introduction: The Compound and the Computational Imperative

The subject of our investigation is this compound (CAS 913194-96-4). This molecule belongs to the benzoxazine class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[2][3] The core structure, a fusion of a benzene ring and an oxazine ring, serves as a versatile framework for chemical modification.[4][5] Specifically, the 3,1-benzoxazine-2,4-dione moiety, also known as an isatoic anhydride analog, is structurally related to isatin, a privileged scaffold known to produce derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9]

Given the established therapeutic potential of the broader chemical family, a systematic evaluation of this specific derivative is scientifically justified. However, before committing to the resource-intensive processes of chemical synthesis and in vitro/in vivo testing, a computational approach offers a powerful, efficient, and cost-effective means to predict its biological potential.[10] Computer-Aided Drug Design (CADD) allows us to screen vast chemical spaces, predict drug-target interactions, and evaluate pharmacokinetic profiles, thereby minimizing late-stage failures and focusing laboratory efforts on the most promising candidates.[1]

This guide outlines a complete in silico workflow designed to elucidate the potential bioactivity of this compound.

The Rationale: Building a Case from Related Scaffolds

The decision to screen this particular molecule is not arbitrary; it is founded on the well-documented bioactivities of structurally similar compounds.

-

Anticancer Potential: Isatin derivatives have been extensively reviewed as promising anticancer agents.[6][8][11] They are known to target various proteins crucial for cancer progression, including protein kinases, caspases, and tubulin. The shared heterocyclic core suggests that our target molecule may exhibit similar cytotoxic or antiproliferative activities.

-

Antimicrobial Activity: Benzoxazine derivatives have shown notable potential as antimicrobial agents, with studies demonstrating efficacy against various bacterial strains.[2][4][5] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

-

Enzyme Inhibition: The dione functional group and the overall planar structure are features often found in competitive enzyme inhibitors. This suggests the molecule could be a candidate for targeting a range of enzymes implicated in disease.

This body of evidence provides a strong hypothesis: the unique substitution pattern of an iodo group at position 6 and a methyl group at position 8 may confer novel selectivity or potency against one or more biological targets.

The In Silico Screening Workflow: A Strategic Overview

A successful computational screening campaign is a multi-stage filtering process. It begins with a broad search for potential interactions and progressively applies more rigorous, computationally expensive methods to validate the most promising hits. Each step serves as a critical checkpoint to decide whether a candidate merits further investigation.

Caption: High-level workflow for in silico bioactivity screening.

Detailed Methodologies: From Structure to Simulation

This section provides the technical protocols and the scientific reasoning for each stage of the screening process.

Ligand Preparation

Causality: The starting point for any simulation is an accurate, low-energy 3D representation of the ligand. A molecule's conformation dictates its interaction with a protein's binding site. Using a high-energy or improperly structured conformer will produce unreliable docking results.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw the molecule, this compound, in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a standard format like SMILES or SDF.

-

Convert to 3D: Use a program like Open Babel or the RDKit library to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: This is the most critical step. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformation. Tools like Avogadro or the computational chemistry modules in Schrödinger and MOE can perform this task.

-

File Format for Docking: Save the final, optimized 3D structure in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[12][13]

Target Identification and Preparation

Causality: A drug needs a target. Based on the activities of related compounds, we can select a panel of high-value protein targets. The protein structure must be meticulously prepared to remove confounding variables (like water molecules not involved in binding) and to ensure it is chemically correct for simulation (e.g., correct protonation states).

Target Selection Strategy: Based on the rationale in Section 2.0, a primary screening panel could include:

-

Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) (implicated in many cancers).

-

Bacterial Enzymes: DNA Gyrase Subunit B (GyrB) (a common target for antibiotics).[2]

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2).

Step-by-Step Protein Preparation Protocol:

-

Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For example, EGFR kinase domain (PDB ID: 2GS2) or E. coli DNA Gyrase B (PDB ID: 1KZN).

-

Clean the Structure: Use a molecular modeling program (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro) to remove all non-essential components from the PDB file.[14] This includes water molecules, co-solvents, and any co-crystallized ligands. The original ligand is often removed to allow for redocking, a process that validates the docking protocol.

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (7.4).

-

Assign Charges: Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges for AutoDock).

-

Define the Binding Site: Identify the active site or binding pocket. This is often the location of the co-crystallized ligand. Define a "grid box" or "docking box" around this site, which specifies the search space for the docking algorithm.[14][15]

-

Save in Required Format: Save the prepared protein structure in the appropriate format (e.g., .pdbqt).

Molecular Docking Simulation

Causality: Molecular docking computationally predicts the preferred orientation of a ligand when bound to a protein.[15] The output is a "docking score," an estimation of the binding affinity (e.g., in kcal/mol), and a predicted binding "pose."[15] This allows us to rapidly screen our compound against multiple targets and rank its potential efficacy.

Step-by-Step Docking Protocol (using AutoDock Vina as an example):

-

Prepare Input Files: Ensure you have the prepared ligand (ligand.pdbqt) and protein (receptor.pdbqt) files.

-

Create Configuration File: Create a text file (conf.txt) that specifies the file paths and the coordinates of the docking box you defined during protein preparation.

-

Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt.

-

Analyze Results: The log.txt file will contain the binding affinity scores for the top predicted poses. The output.pdbqt file contains the 3D coordinates of these poses.

-

Visualize Interactions: Load the receptor and the output ligand poses into a visualization tool like PyMOL or Discovery Studio. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. This mechanistic insight is often more valuable than the score alone.

Data Presentation: Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Kinase | 2GS2 | -9.2 | Met793, Leu718, Cys797 |

| VEGFR2 Kinase | 1YWN | -8.5 | Cys919, Asp1046, Glu885 |

| DNA Gyrase B | 1KZN | -7.8 | Asp73, Asn46, Ile78 |

| COX-2 | 5KIR | -6.5 | Arg120, Tyr355, Ser530 |

ADMET Profiling

Causality: A potent molecule is useless if it cannot reach its target in the body or is toxic.[16] ADMET prediction assesses the "drug-likeness" of a compound.[17] Early computational assessment of these properties is crucial for avoiding costly failures in later stages of drug development.[1][16]

Protocol Using a Web-Based Tool (e.g., SwissADME, ADMETlab):

-

Submit SMILES: Input the SMILES string of this compound.

-

Run Prediction: Execute the prediction analysis.

-

Analyze Output: The server will return a wealth of data regarding the molecule's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (e.g., blood-brain barrier permeability, CYP enzyme inhibition), and potential toxicity (e.g., Ames test prediction).

Data Presentation: Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 319.09 g/mol | Good (within Lipinski's Rule of 5) |

| LogP | 2.15 | Optimal lipophilicity |

| Water Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Ames Toxicity | No | Likely non-mutagenic |

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. MD simulations model the movement of atoms in the protein-ligand complex over time (typically nanoseconds), providing critical insights into the stability of the predicted binding pose.[20][21] A ligand that appears promising in docking but dissociates quickly in an MD simulation is a poor candidate.[22][23]

Caption: MD simulation validates the stability of a ligand-protein complex.

Conceptual MD Protocol:

-

System Setup: The best-scoring docked pose (ligand + protein) is placed in a simulation box.

-

Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

Minimization & Equilibration: The entire system is energy minimized. It is then gradually heated and pressurized to physiological conditions (310 K, 1 atm) to allow the system to relax into a stable state.

-

Production Run: The simulation is run for an extended period (e.g., 100 ns), during which the coordinates and energies are saved at regular intervals.

-

Analysis: The resulting trajectory is analyzed to calculate metrics like the root-mean-square deviation (RMSD) of the ligand. A low, stable RMSD indicates the ligand remains tightly bound.

Interpreting the Data: A Coherent Narrative

The power of this workflow lies in synthesizing data from each stage. A promising candidate is not simply the one with the best docking score. It is a molecule that demonstrates:

-

Strong and Specific Binding: A high-ranking docking score against a specific target (e.g., EGFR) but weaker scores against others, suggesting selectivity.

-

Favorable ADMET Profile: Conforms to criteria for good bioavailability and low toxicity, such as Lipinski's Rule of Five.

-

Stable Interaction: Maintains its binding pose throughout an MD simulation, confirmed by stable RMSD values and persistent key interactions (e.g., hydrogen bonds).

Future Directions

The results of this in silico screening provide a strong, data-driven hypothesis. The logical next steps, guided by these computational insights, would be:

-

Chemical Synthesis: Synthesize the compound to provide material for experimental validation.

-

In Vitro Assays: Perform enzymatic assays to confirm the inhibition of the primary target (e.g., an EGFR kinase assay).

-

Cell-Based Assays: Test the compound's effect on cancer cell lines known to be dependent on EGFR signaling.

This strategic progression from computational prediction to experimental validation embodies the principles of modern, efficient drug discovery.

References

- Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.

- MDPI. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.

- MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.

- PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.

- MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.

- PubMed Central. (n.d.). The future of molecular dynamics simulations in drug discovery.

- YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.

- YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.

- MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Drug Discovery News. (n.d.). Computational approaches to drug design.

- Semantic Scholar. (n.d.). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.

- PubMed. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.

- Simulations Plus. (n.d.). ADMET Predictor®.

- University of Padua. (n.d.). Molecular Docking Tutorial.

- International Journal of Pharmaceutical Sciences. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- Deep Origin. (n.d.). ADMET Predictions.

- Broad Institute. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.

- NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI.

- Microsoft. (2026). AI-Native Drug Discovery using Insilico Medicine's Nach01 Model and Microsoft Discovery.

- Aurigene Pharmaceutical Services. (2025). ADMET Predictive Models | AI-Powered Drug Discovery.

- PubMed Central. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).

- ADMET-AI. (n.d.). ADMET-AI.

- Medium. (2022). Behind the Scenes of Computational Drug Discovery.

- Parchem. (n.d.). Isatin Derivatives: Expanding Applications in Medicine and Beyond.